molecular formula C21H21NO3S B4939600 N-{[1,1'-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

N-{[1,1'-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B4939600
M. Wt: 367.5 g/mol
InChI Key: VFDUVEBWBQVCKS-UHFFFAOYSA-N
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Description

N-{[1,1'-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a biphenyl moiety attached to the sulfonamide nitrogen. The benzene ring of the sulfonamide group is substituted with a methoxy group at the 4-position and methyl groups at the 2- and 3-positions.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-15-16(2)21(14-13-20(15)25-3)26(23,24)22-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-14,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDUVEBWBQVCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl core can be functionalized with various substituents using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

N-{[1,1’-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials such as polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

Spectroscopic and Analytical Insights

  • NMR Spectroscopy :
    • The target compound’s aromatic region in ¹H NMR would show complex splitting due to the biphenyl group’s protons, contrasting with simpler patterns in Compound I .
    • Methoxy groups in all compounds resonate near δ 3.8–4.0 ppm, while dimethyl substituents in the target compound may cause upfield shifts for adjacent protons .
  • Mass Spectrometry :
    • ESI-MS of similar sulfonamides (e.g., Compound I) reveals fragmentation patterns dominated by sulfonamide bond cleavage, a trend expected for the target compound .

Biological Activity

N-{[1,1'-biphenyl]-4-yl}-4-methoxy-2,3-dimethylbenzene-1-sulfonamide, with the CAS number 833434-16-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a biphenyl moiety and various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C21H21NO3S
  • Molecular Weight : 367.4613
  • SMILES Notation : COc1ccc(c(c1C)C)S(=O)(=O)Nc1ccc(cc1)c1ccccc1

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the sulfonamide class have shown various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamides. For instance, a structure-activity relationship (SAR) study indicated that modifications in similar sulfonamide structures could lead to significant growth inhibition in cancer cell lines. A compound related to this class exhibited a mean growth inhibition of 43.9% across multiple cancer cell lines, suggesting that structural modifications can enhance anticancer efficacy .

The mechanism of action for sulfonamide derivatives often involves inhibition of specific enzymes or receptors. For example, some sulfonamides are known to inhibit carbonic anhydrase and other metabolic pathways crucial for tumor growth . The specific interactions of this compound with biological targets remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds in this class. Research indicates that substituents on the biphenyl and methoxy groups can significantly influence the potency and selectivity of these compounds against various biological targets. For instance:

CompoundEC50 (nM)Emax (%)Activity Type
1710 ± 150102 ± 4.2D3R Agonist
2278 ± 6236 ± 3.1D3R Agonist
398 ± 2195 ± 6D3R Agonist

This table summarizes findings from SAR studies that demonstrate how different substitutions can modulate receptor activity .

Case Studies

A notable case study investigated a series of sulfonamide derivatives for their anticancer properties. One derivative showed significant activity against lung carcinoma cell lines with a growth inhibition percentage exceeding 70%. This suggests that similar modifications in this compound could yield promising results against specific cancer types .

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